4-Amino-2-bromo-N-ethylbenzamide
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Overview
Description
4-Amino-2-bromo-N-ethylbenzamide is an organic compound with the molecular formula C9H11BrN2O It is a derivative of benzamide, featuring an amino group at the 4-position, a bromine atom at the 2-position, and an ethyl group attached to the nitrogen of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide followed by the introduction of an amino group. One common method is:
Bromination: N-ethylbenzamide is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated product is then reacted with ammonia or an amine source to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromo-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-hydroxy-2-bromo-N-ethylbenzamide.
Oxidation: Formation of 4-nitro-2-bromo-N-ethylbenzamide.
Reduction: Formation of 4-alkylamino-2-bromo-N-ethylbenzamide.
Scientific Research Applications
4-Amino-2-bromo-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-Bromo-N-ethylbenzamide: Lacks the amino group at the 4-position.
4-Amino-N-ethylbenzamide: Lacks the bromine atom at the 2-position.
4-Amino-2-chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Amino-2-bromo-N-ethylbenzamide is unique due to the presence of both the bromine atom and amino group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-2-bromo-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIVSUJQBGFYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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